

Physical and chemical properties of 3-Amino-4-pyridazinecarboxylic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-pyridazinecarboxylic acid

Cat. No.: B112273

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-4-pyridazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Amino-4-pyridazinecarboxylic acid** (CAS No: 21141-03-7). The information is compiled and presented to support research, development, and application activities within the pharmaceutical and chemical synthesis sectors.

Structural and Physical Properties

3-Amino-4-pyridazinecarboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with both an amino group and a carboxylic acid group. Its structure lends it to a variety of chemical transformations, making it a potentially valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of **3-Amino-4-pyridazinecarboxylic acid**

Property	Value	Source(s)
CAS Number	21141-03-7	[1][2][3]
Molecular Formula	C ₅ H ₅ N ₃ O ₂	[2][4]
Molecular Weight	139.11 g/mol	[2][4]
Appearance	White to off-white or light brown solid powder	[1][2]
Melting Point	261-263 °C (with decomposition)	[2]
Boiling Point	470.5 °C at 760 mmHg (Predicted)	[1][2]
Density	1.533 g/cm ³ (Predicted)	[1][2]
pKa	2.11 ± 0.10 (Predicted)	[2][5]
Storage Conditions	Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)	[2][3]

Chemical Properties and Reactivity

The chemical nature of **3-Amino-4-pyridazinecarboxylic acid** is dictated by its three key functional components: the pyridazine ring, the amino group, and the carboxylic acid group.

- **Acid-Base Properties:** The molecule is amphoteric. The carboxylic acid group (-COOH) is acidic, with a predicted pKa of approximately 2.11, indicating it will readily deprotonate to form a carboxylate anion.[2][5] The amino group (-NH₂) and the nitrogen atoms in the pyridazine ring are basic and can be protonated in acidic conditions.
- **Reactivity:**
 - The carboxylic acid can undergo typical reactions such as esterification, amide bond formation, and reduction.
 - The amino group can act as a nucleophile and can be acylated, alkylated, or diazotized.

- The pyridazine ring system can potentially undergo nucleophilic or electrophilic substitution, although the reactivity is influenced by the existing electron-donating amino group and electron-withdrawing carboxylic acid group.

While specific spectral data for **3-Amino-4-pyridazinecarboxylic acid** is not readily available in the cited literature, standard analytical techniques would be used for its characterization. These would include ^1H NMR and ^{13}C NMR to elucidate the carbon-hydrogen framework, FT-IR spectroscopy to identify functional groups (e.g., C=O, N-H, O-H stretches), and mass spectrometry to confirm the molecular weight and fragmentation pattern.

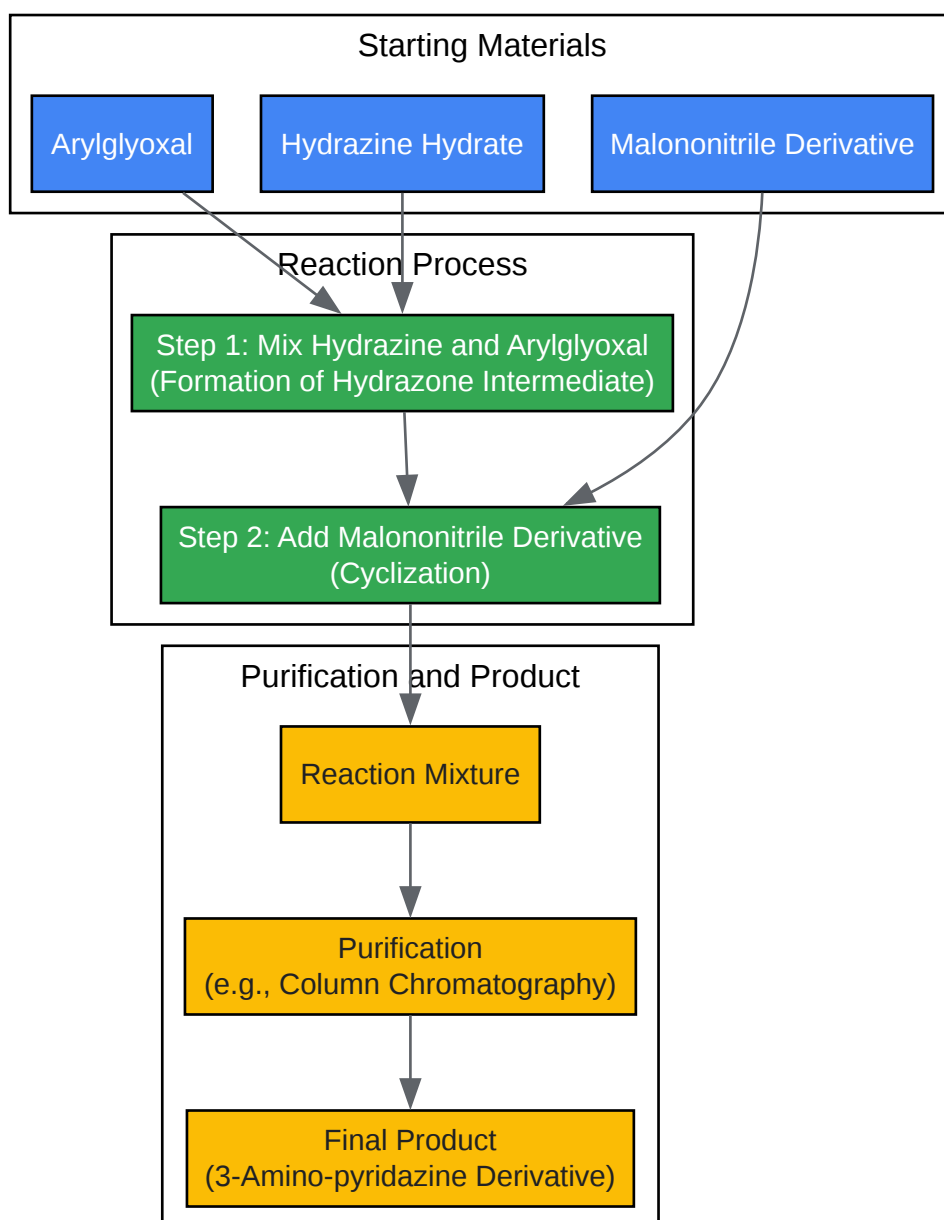
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Amino-4-pyridazinecarboxylic acid** are not extensively published. However, a general synthetic approach can be proposed based on established methodologies for similar pyridazine structures.

3.1 General Synthetic Approach

A plausible route for synthesizing substituted pyridazines involves a one-pot, three-component reaction.^[6] This methodology can be adapted for the synthesis of **3-Amino-4-pyridazinecarboxylic acid** and its derivatives. The general workflow involves the reaction of a glyoxal derivative with a source of the amino group (hydrazine) and a compound containing an active methylene group.

The diagram below illustrates a generalized workflow for the synthesis of a substituted pyridazine core, which could be conceptually applied here.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 3-amino-pyridazine derivatives.[6]

3.2 Standard Analytical Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a suitable deuterated solvent, such as DMSO- d_6 or D_2O , with chemical shifts referenced to an internal standard like tetramethylsilane (TMS).[7]

- Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer. The solid sample would typically be analyzed using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
- Mass Spectrometry (MS): Mass spectra would be obtained using techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the compound (m/z for $[M+H]^+$ or $[M-H]^-$).^[8]
- Melting Point Determination: The melting point would be determined using a standard melting point apparatus, with the sample loaded into a capillary tube and heated at a controlled rate.

Applications and Biological Relevance

3-Amino-4-pyridazinecarboxylic acid is utilized in chemical synthesis and is of interest to the pharmaceutical industry.^[5] While specific biological activities or involvements in signaling pathways for this exact compound are not detailed in the available literature, the pyridazine scaffold is a known pharmacophore.

For instance, related pyridazine derivatives have been investigated for a range of biological activities. One study reported that 3-amino-4-mercapto-6-methylpyridazine demonstrated antipyretic (fever-reducing) activity in rats, with a potency comparable to aminophenazone.^[9] This suggests that the 3-aminopyridazine core could be a valuable starting point for the development of new therapeutic agents. Its potential applications could be in areas where modulation of biological pathways through small molecule inhibitors or receptor ligands is desired. Further research is required to elucidate the specific biological targets and pharmacological profile of **3-Amino-4-pyridazinecarboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-pyridazinecarboxylic Acid CAS 21141-03-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 3-AMINO-4-PYRIDAZINECARBOXYLIC ACID CAS#: 21141-03-7 [amp.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [wap.guidechem.com]
- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 7. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acids [medizin.uni-muenster.de]
- 9. [Antipyretic activity of 3-amino-4-mercapto-6-methylpyridazine and some standard pharmaca] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Amino-4-pyridazinecarboxylic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112273#physical-and-chemical-properties-of-3-amino-4-pyridazinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com